

# Protocol for the Solid-Phase Synthesis of Peptides Containing 2-Aminopimelic Acid

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## Compound of Interest

Compound Name: 2-Aminopimelic acid

Cat. No.: B556008

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## Introduction

**2-Aminopimelic acid** (Apm) is a non-proteinogenic amino acid that has garnered interest in drug discovery, particularly in the development of novel antibacterial agents. Peptides incorporating Apm have been shown to inhibit diaminopimelic acid (DAP) biosynthesis, a crucial pathway in bacterial cell wall formation.<sup>[1][2]</sup> This document provides a detailed protocol for the synthesis, purification, and characterization of peptides containing **2-aminopimelic acid** using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies described herein are intended to provide a comprehensive guide for researchers aiming to incorporate this unique amino acid into peptide sequences for various applications.

The synthesis of peptides containing **2-aminopimelic acid** follows the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.<sup>[3][4]</sup> This approach involves the stepwise addition of Na-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The side chain of **2-aminopimelic acid**, which contains a  $\gamma$ -carboxyl group, requires protection to prevent unwanted side reactions during synthesis. The tert-butyl (tBu) protecting group is ideal for this purpose as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is readily cleaved under acidic conditions during the final cleavage and deprotection step.<sup>[3][5]</sup> The key building block for this process is therefore Fmoc-L-Apm(OtBu)-OH.

# Synthesis of the Fmoc-L-Apm(OtBu)-OH Building Block

While Fmoc-L-Apm(OtBu)-OH is commercially available from several suppliers, a general procedure for its synthesis, analogous to the preparation of similar protected amino acids like Fmoc-Glu(OtBu)-OH, is outlined below. This involves the selective protection of the  $\gamma$ -carboxyl group as a tert-butyl ester, followed by the introduction of the Fmoc group onto the  $\alpha$ -amino group.

## Experimental Protocol:

- Preparation of **L-2-Aminopimelic acid  $\gamma$ -tert-butyl ester (H-Apm(OtBu)-OH):**
  - This step can be achieved through methods such as the acid-catalyzed reaction of **L-2-aminopimelic acid** with isobutylene or by using pre-protected starting materials where one carboxyl group is masked, allowing for selective esterification of the other.
- Fmoc Protection:
  - Dissolve H-Apm(OtBu)-OH in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
  - Add a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) to adjust the pH.
  - Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in 1,4-dioxane to the amino acid solution while maintaining the pH.
  - Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
  - Upon completion, acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield Fmoc-L-Apm(OtBu)-OH as a white solid.

## Solid-Phase Peptide Synthesis (SPPS) of an Apm-Containing Peptide

This protocol describes the manual synthesis of a model peptide, Ac-Ala-Apm-Ala-NH<sub>2</sub>, on a Rink Amide resin to yield a C-terminally amidated peptide.

### Materials and Reagents:

- Rink Amide MBHA resin
- Fmoc-L-Ala-OH
- Fmoc-L-Apm(OtBu)-OH
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine
- N,N-Diisopropylethylamine (DIPEA)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBr)
- Acetic anhydride
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (HPLC grade)
- Diethyl ether (cold)

## Experimental Protocol:

- Resin Preparation:
  - Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.
- Fmoc Deprotection:
  - Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
  - Agitate for 5 minutes, then drain.
  - Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
  - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling (First Residue: Fmoc-L-Ala-OH):
  - In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOEt (3 eq.) in DMF.
  - Add DIPEA (6 eq.) to the solution to activate the amino acid.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 2 hours at room temperature.
  - Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
  - Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
- Peptide Chain Elongation (Incorporation of Fmoc-L-Apm(OtBu)-OH and subsequent Fmoc-L-Ala-OH):
  - Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the incorporation of Fmoc-L-Apm(OtBu)-OH and then for the final Fmoc-L-Ala-OH.

- N-terminal Acetylation:
  - After the final Fmoc deprotection, wash the resin with DMF.
  - Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
  - Add the solution to the resin and agitate for 30 minutes.
  - Drain and wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (3 times).
  - Dry the resin under vacuum.
- Cleavage and Global Deprotection:
  - Prepare a cleavage cocktail of TFA/TIS/H<sub>2</sub>O (95:2.5:2.5).
  - Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice more.
  - Dry the crude peptide pellet under vacuum.

## Purification and Characterization

### Experimental Protocol:

- Purification:
  - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
  - Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

- Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
- Collect fractions corresponding to the major peak and combine them.
- Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
- Characterization:
  - Confirm the purity of the final peptide by analytical RP-HPLC.
  - Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.

## Quantitative Data Summary

The following table presents expected outcomes for the synthesis of a short Apm-containing peptide based on typical yields and purities achieved in Fmoc-SPPS.

Parameter	Expected Value	Method of Determination
Crude Peptide Yield	50-70% (based on initial resin loading)	Gravimetric analysis
Purity of Crude Peptide	40-60%	Analytical RP-HPLC
Final Peptide Yield (after purification)	10-25%	Gravimetric analysis
Final Peptide Purity	>95%	Analytical RP-HPLC
Identity Confirmation	Expected Mass ± 1 Da	Mass Spectrometry (ESI-MS)

## Visualizations

### Signaling Pathway and Experimental Workflow

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```

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Deprotect3 [label="Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash5  
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fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="RP-HPLC\nPurification",  
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MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Peptide [label="Pure Apm-Peptide",  
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```
// Edges Resin -> Swell; Swell -> Deprotect1; Deprotect1 -> Wash1; Wash1 -> Couple_Ala1;  
Couple_Ala1 -> Wash2; Wash2 -> Deprotect2; Deprotect2 -> Wash3; Wash3 -> Couple_Apm;  
Couple_Apm -> Wash4; Wash4 -> Deprotect3; Deprotect3 -> Wash5; Wash5 -> Couple_Ala2;  
Couple_Ala2 -> Wash6; Wash6 -> Deprotect4; Deprotect4 -> Wash7; Wash7 -> Acetylate;  
Acetylate -> Wash8; Wash8 -> Cleave; Cleave -> Precipitate; Precipitate -> Purify; Purify ->  
Characterize; Characterize -> Final_Peptide; }
```

Caption: Workflow for the solid-phase synthesis of an Apm-containing peptide.

```
// Relationships Peptide -> Base [label="Stepwise\nDeprotection"]; Base -> Fmoc; Base ->  
SideChain [style=invis]; Base -> ResinLink [style=invis];  
  
Peptide -> Acid [label="Final\nCleavage"]; Acid -> FinalPeptide; Acid -> AllGroups; }
```

Caption: Orthogonal protection strategy in Fmoc-SPPS of Apm-peptides.

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